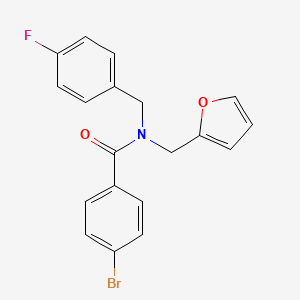![molecular formula C20H19ClN2O B15096692 (2E)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B15096692.png)
(2E)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide is a synthetic organic molecule characterized by the presence of an indole ring substituted with a chlorine atom, an ethyl chain, and a prop-2-enamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated indole undergoes alkylation with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Amidation: The final step involves the reaction of the alkylated indole with 3-(2-methylphenyl)prop-2-enoic acid chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced amide to amine.
Substitution: Substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the indole ring, which is a common pharmacophore in many bioactive molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The indole ring system is present in many drugs, and modifications of this compound could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its structural properties.
Mécanisme D'action
The mechanism of action of (2E)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors. The indole ring may facilitate binding to these targets through π-π interactions or hydrogen bonding, while the amide group could participate in additional hydrogen bonding or dipole-dipole interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide
- (2E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide
- (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide lies in the specific substitution pattern on the indole ring and the presence of the 2-methylphenyl group. These structural features can influence its reactivity and interactions with biological targets, potentially leading to distinct properties and applications compared to its analogs.
Propriétés
Formule moléculaire |
C20H19ClN2O |
|---|---|
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
(E)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H19ClN2O/c1-14-4-2-3-5-15(14)6-9-20(24)22-11-10-16-13-23-19-8-7-17(21)12-18(16)19/h2-9,12-13,23H,10-11H2,1H3,(H,22,24)/b9-6+ |
Clé InChI |
FWANUXLLYKAPLU-RMKNXTFCSA-N |
SMILES isomérique |
CC1=CC=CC=C1/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
SMILES canonique |
CC1=CC=CC=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B15096612.png)
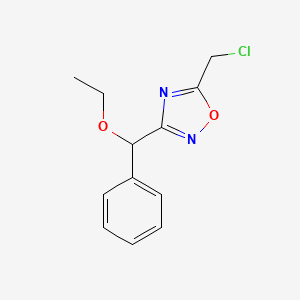

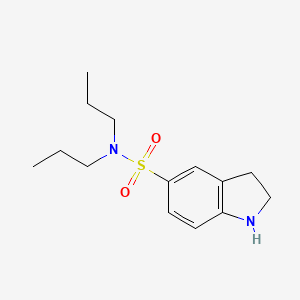
![6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15096641.png)
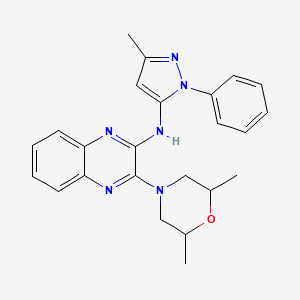
amine](/img/structure/B15096653.png)

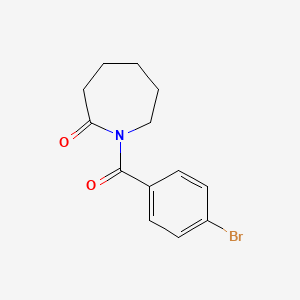
![(2-Chloro(3-pyridyl))[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B15096664.png)
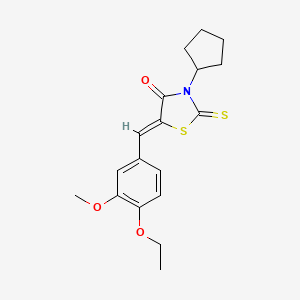
![Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate](/img/structure/B15096680.png)

